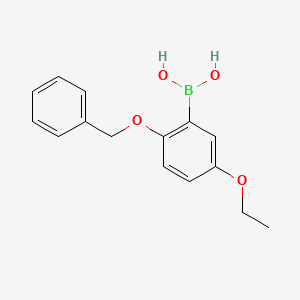

2-Benzyloxy-5-ethoxyphenylboronic acid

説明

2-Benzyloxy-5-ethoxyphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 2 and an ethoxy group (-OCH₂CH₃) at position 3. The boronic acid (-B(OH)₂) moiety at position 1 enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl structures.

The benzyloxy group confers steric bulk, which may influence reactivity and selectivity in coupling reactions, while the ethoxy group acts as an electron-donating substituent, stabilizing the aromatic ring .

特性

分子式 |

C15H17BO4 |

|---|---|

分子量 |

272.11 g/mol |

IUPAC名 |

(5-ethoxy-2-phenylmethoxyphenyl)boronic acid |

InChI |

InChI=1S/C15H17BO4/c1-2-19-13-8-9-15(14(10-13)16(17)18)20-11-12-6-4-3-5-7-12/h3-10,17-18H,2,11H2,1H3 |

InChIキー |

OSQNGLHINBZBIP-UHFFFAOYSA-N |

正規SMILES |

B(C1=C(C=CC(=C1)OCC)OCC2=CC=CC=C2)(O)O |

製品の起源 |

United States |

準備方法

Preparation Methods of 2-Benzyloxy-5-ethoxyphenylboronic Acid

Detailed Preparation Steps

Preparation of 2-Benzyloxy Bromoethane Intermediate

A patented method describes an efficient preparation of high-purity 2-benzyloxy bromoethane , a key intermediate for further transformations:

- Step A: React 2-benzyloxyethanol with an acid binding agent, N,N-dimethylaminonaphthyridine (DMAP), a hydroxy activating reagent, and an organic solvent at 0-80 °C for 1-5 hours.

- The reaction mixture is washed successively with acid aqueous solution, sodium bicarbonate solution, and distilled water.

The reaction solution is evaporated to obtain the intermediate.

Step B: Purify the intermediate by recrystallization using a mixture of saturated hydrocarbons, esters, or alcohol solvents.

Step C: React the purified intermediate with alkali metal bromide in a polar aprotic solvent at 20-100 °C for 1-5 hours to yield 2-benzyloxy bromoethane.

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC/GC) |

|---|---|---|---|

| Preparation of 2-benzyloxy ethyl p-toluenesulfonate | 2-benzyloxyethanol, triethylamine, DMAP, p-toluenesulfonyl chloride, 1,2-dichloroethane, 50-60 °C, 5h | 98.6 | 86.3% (HPLC) |

| Purification of p-toluenesulfonate intermediate | Dissolution in dehydrated alcohol, addition of petroleum ether, cooling to 10 °C, filtration | 85.2 | 99.2% (HPLC) |

| Conversion to 2-benzyloxy bromoethane | Sodium bromide, DMF, 50-60 °C, 3h | 92.3 | 99.3% (HPLC), 99.9% (GC) |

This method is advantageous due to mild reaction conditions, high purity (>99%), and suitability for scale-up production.

Formation of Grignard Reagent and Boronic Acid

The key step to introduce the boronic acid group involves the formation of a Grignard reagent from the bromo intermediate, followed by reaction with a boron source:

- Grignard reagent preparation: React 2-(2-(benzyloxy)ethoxy)phenylmagnesium bromide with magnesium metal in anhydrous ether or tetrahydrofuran under inert atmosphere.

- Borylation: The freshly prepared Grignard reagent is reacted with trimethyl borate at low temperature.

- Hydrolysis: The reaction mixture is then hydrolyzed with aqueous acid to yield 2-Benzyloxy-5-ethoxyphenylboronic acid.

This method is well-documented as a reliable route to arylboronic acids and is applicable to this compound due to the stability of the benzyloxy and ethoxy substituents under the reaction conditions.

Reaction Conditions and Optimization

- The Grignard formation requires strictly anhydrous conditions to prevent quenching.

- Temperature control is critical during the addition of trimethyl borate to avoid side reactions.

- Hydrolysis is typically performed under mild acidic conditions to prevent decomposition of the boronic acid.

- Purification involves extraction and recrystallization to achieve high purity suitable for synthetic applications.

Analytical Data and Research Outcomes

Purity and Yield

The patented synthesis of intermediates shows:

- Yields ranging from 85% to 99% in intermediate steps.

- Final product purity by HPLC and GC exceeding 99%, indicating high-quality material suitable for further synthetic use.

Application in Synthesis

Summary Table: Preparation Methods and Key Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 2-Benzyloxy ethyl p-toluenesulfonate synthesis | 2-Benzyloxyethanol, triethylamine, DMAP, p-toluenesulfonyl chloride, 50-60 °C, 5h | 98.6 | 86.3 (HPLC) | Intermediate for bromoethane synthesis |

| Purification of p-toluenesulfonate intermediate | Alcohol dissolution, petroleum ether precipitation, 10 °C | 85.2 | 99.2 (HPLC) | Improves purity for next step |

| Conversion to 2-benzyloxy bromoethane | Sodium bromide, DMF, 50-60 °C, 3h | 92.3 | 99.3 (HPLC), 99.9 (GC) | Key intermediate for Grignard reagent |

| Grignard reagent formation | Magnesium, anhydrous ether/THF, inert atmosphere | N/A | N/A | Requires strict anhydrous conditions |

| Borylation with trimethyl borate | Low temperature, inert atmosphere | N/A | N/A | Generates boronate ester intermediate |

| Hydrolysis | Mild acid aqueous solution | N/A | N/A | Yields final boronic acid product |

化学反応の分析

Types of Reactions

2-Benzyloxy-5-ethoxyphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Phenols

Reduction: Alcohols

Substitution: Biaryl compounds

科学的研究の応用

2-Benzyloxy-5-ethoxyphenylboronic acid has a wide range of applications in scientific research:

Biology: The compound can be used to create bioconjugates for studying biological processes.

Industry: The compound is used in the production of advanced materials and polymers.

作用機序

The primary mechanism of action for 2-Benzyloxy-5-ethoxyphenylboronic acid involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The process typically involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Benzyloxy-5-ethoxyphenylboronic acid with structurally related boronic acid derivatives:

*Inferred from substituent contributions.

Reactivity and Functional Group Impact

- Electron-Donating Groups (e.g., -OCH₂CH₃, -OCH₃): Ethoxy and methoxy groups enhance the electron density of the aromatic ring, stabilizing intermediates in Suzuki couplings.

Electron-Withdrawing Groups (e.g., -F, -CF₃, -CHO) :

Fluorine and trifluoromethyl groups increase electrophilicity, accelerating transmetalation steps in cross-couplings. The formyl group (-CHO) in 2-(2-Ethoxyethoxy)-5-formylphenylboronic acid offers a handle for further functionalization (e.g., condensation reactions) .- Steric Effects: The benzyloxy group introduces steric hindrance, which can impede catalyst access to the boron center but improve regioselectivity in couplings. For instance, [2-(Benzyloxy)phenyl]boronic acid exhibits lower reactivity in sterically demanding reactions compared to its non-benzylated analogs.

Stability and Handling Considerations

- Hygroscopicity : Most boronic acids in this class require storage under inert atmospheres (e.g., argon) to prevent hydrolysis .

- Safety : Compounds with formyl or trifluoromethyl groups (e.g., 2-(2-Ethoxyethoxy)-5-formylphenylboronic acid) may require specialized handling due to irritant properties .

Q & A

Q. Key Considerations :

- Monitor reaction temperature to prevent boroxine formation, a common side product in boronic acid synthesis .

- Validate purity via HPLC or GC (>97% purity thresholds are achievable with optimized protocols) .

Basic: What analytical techniques are most effective for characterizing 2-Benzyloxy-5-ethoxyphenylboronic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect polar impurities (e.g., residual pinacol ester) .

- X-ray Crystallography : Resolve molecular structure if single crystals form, as seen in analogous boronic acids .

Data Interpretation Tip : Compare spectral data with structurally related compounds (e.g., 2-benzyloxyphenylboronic acid in ) to validate assignments.

Advanced: How do steric and electronic effects of substituents influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

- Steric Effects : The benzyloxy group at the ortho position introduces steric hindrance, potentially slowing transmetallation. Use bulky ligands (e.g., SPhos) to enhance catalytic activity .

- Electronic Effects : The electron-donating ethoxy group at the para position increases electron density on the boron atom, improving electrophilicity and reaction rates .

Q. Experimental Design :

- Compare coupling efficiency with analogs (e.g., 2-benzyloxy-5-fluorophenylboronic acid from ) to isolate electronic vs. steric contributions.

- Optimize solvent polarity (e.g., DMF vs. THF) to balance solubility and reactivity .

Advanced: How can researchers resolve contradictory data in reaction yields during cross-coupling applications?

Methodological Answer:

Contradictions often arise from:

Q. Troubleshooting Protocol :

Control Experiments : Repeat reactions under rigorously dry conditions.

In Situ Monitoring : Use TLC or LC-MS to track boronic acid consumption and byproduct formation .

Basic: What are the critical stability considerations for storing 2-Benzyloxy-5-ethoxyphenylboronic acid?

Methodological Answer:

- Temperature : Store at 2–4°C to minimize thermal degradation, as recommended for similar arylboronic acids .

- Moisture Control : Use desiccants (e.g., silica gel) and inert gas (N₂/Ar) to prevent hydrolysis to boroxine .

- Form : Convert to pinacol ester for long-term storage (stable >1 year at 4°C) .

Validation : Periodically assess purity via NMR or HPLC to detect degradation.

Advanced: What strategies mitigate boroxine formation during synthesis?

Methodological Answer:

- Anhydrous Conditions : Use freshly distilled solvents (e.g., THF, toluene) and Schlenk-line techniques .

- Derivatization : Form pinacol esters in situ (e.g., pinacol ester of 2-benzyloxyphenylboronic acid in ) to stabilize the boronic acid .

- Additives : Include molecular sieves or boric acid to sequester water .

Experimental Validation : Compare yields and purity with/without pinacol ester protection to quantify boroxine suppression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。